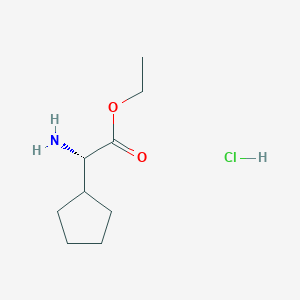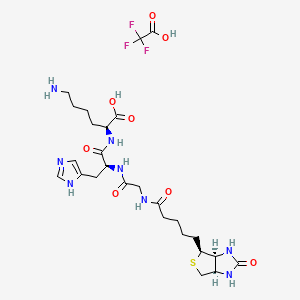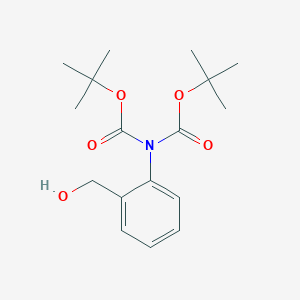
ethyl (2S)-2-amino-2-cyclopentylacetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S)-2-amino-2-cyclopentylacetate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a cyclopentyl ring, and an ethyl ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-amino-2-cyclopentylacetate hydrochloride typically involves the following steps:
Formation of the Amino Acid Intermediate: The synthesis begins with the preparation of the amino acid intermediate, which involves the reaction of cyclopentanone with an appropriate amine under acidic conditions to form the corresponding imine. This imine is then reduced to the amine using a reducing agent such as sodium borohydride.
Esterification: The amino acid intermediate is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Hydrochloride Salt Formation: Finally, the ethyl ester is treated with hydrochloric acid to form the hydrochloride salt of ethyl (2S)-2-amino-2-cyclopentylacetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2S)-2-amino-2-cyclopentylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitroso or nitro compound using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether at low temperatures.
Substitution: Alkyl halides; typically carried out in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Substituted amines.
Wissenschaftliche Forschungsanwendungen
Ethyl (2S)-2-amino-2-cyclopentylacetate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in modulating biological pathways. It is used in studies involving enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects. It is studied for its role in treating certain neurological disorders and as an analgesic agent.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of ethyl (2S)-2-amino-2-cyclopentylacetate hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2S)-2-amino-2-cyclopentylacetate hydrochloride can be compared with other similar compounds such as:
Ethyl (2S)-2-amino-2-cyclohexylacetate hydrochloride: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring. This compound may have different binding affinities and biological activities due to the difference in ring size.
Ethyl (2S)-2-amino-2-phenylacetate hydrochloride: Contains a phenyl ring instead of a cyclopentyl ring. The aromatic nature of the phenyl ring can significantly alter the compound’s properties and interactions.
Ethyl (2S)-2-amino-2-methylpropanoate hydrochloride: Contains a methyl group instead of a cyclopentyl ring. This simpler structure may result in different reactivity and biological activity.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C9H18ClNO2 |
|---|---|
Molekulargewicht |
207.70 g/mol |
IUPAC-Name |
ethyl (2S)-2-amino-2-cyclopentylacetate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)8(10)7-5-3-4-6-7;/h7-8H,2-6,10H2,1H3;1H/t8-;/m0./s1 |
InChI-Schlüssel |
UJPZXWYOUDJEQA-QRPNPIFTSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](C1CCCC1)N.Cl |
Kanonische SMILES |
CCOC(=O)C(C1CCCC1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13657241.png)








![7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13657290.png)
![2-methyl-1H-imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B13657294.png)
![4-((4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)benzoic acid](/img/structure/B13657306.png)

